4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide
Description
4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring substituted with a hydroxycyclobutyl group and a sulfonamide group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O3S/c1-3-8-17(9-4-2)22(20,21)18-12-10-16(11-13-18)14-15(19)6-5-7-15/h19H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDDDJYYESOMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N1CCN(CC1)CC2(CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxycyclobutyl Group:
Sulfonamide Formation: The final step involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclobutyl ring can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar or novel pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, suggesting a possible antibacterial mechanism.
Comparison with Similar Compounds
Similar Compounds
4-[(1-hydroxycyclobutyl)methyl]piperazin-2-one: Similar structure but lacks the sulfonamide group.
N,N-dipropylpiperazine: Similar piperazine core but without the hydroxycyclobutyl and sulfonamide groups.
Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.
Uniqueness
4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide is unique due to its combination of a hydroxycyclobutyl group and a sulfonamide group attached to a piperazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
